molecular formula C15H21NO3 B14834920 4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide

4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide

Cat. No.: B14834920
M. Wt: 263.33 g/mol
InChI Key: CZGJYYCKMYIPKL-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with tert-butoxy and cyclopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a tert-butyl halide reacts with the benzamide core in the presence of a base such as triethylamine.

    Cyclopropoxy Group Addition: The cyclopropoxy group is added through a similar nucleophilic substitution reaction, using a cyclopropyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Tert-butyl halide, cyclopropyl halide, triethylamine, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.

    4-Tert-butoxy-2-cyclopropoxy-N-methylaniline: This compound is closely related but lacks the benzamide functional group.

Uniqueness

4-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-11-7-8-12(14(17)16-4)13(9-11)18-10-5-6-10/h7-10H,5-6H2,1-4H3,(H,16,17)

InChI Key

CZGJYYCKMYIPKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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